Dodecan-1-ol;phosphoric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecan-1-ol;phosphoric acid is typically synthesized through the esterification of phosphoric acid with dodecanol. The reaction is catalyzed by acidic conditions, often using sulfuric acid or other strong acids as catalysts. The general reaction can be represented as:
H3PO4+C12H25OH→C12H25OPO3H2+H2O
Industrial Production Methods: In industrial settings, the production of phosphoric acid, dodecyl ester involves continuous processes where dodecanol and phosphoric acid are fed into a reactor. The reaction mixture is maintained at elevated temperatures to ensure complete esterification. The product is then purified through distillation or other separation techniques to remove unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Dodecan-1-ol;phosphoric acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, especially under acidic or basic conditions, it can hydrolyze back to phosphoric acid and dodecanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Phosphoric acid and dodecanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
Dodecan-1-ol;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Widely used in personal care products, detergents, and as an anti-corrosion agent in metalworking fluids
Mechanism of Action
The mechanism of action of phosphoric acid, dodecyl ester primarily involves its surfactant properties. It reduces the surface tension between different phases, facilitating the mixing and solubilization of otherwise immiscible substances. This property is crucial in its applications as an emulsifier, detergent, and dispersing agent .
Comparison with Similar Compounds
Dodecan-1-ol;phosphoric acid can be compared with other similar compounds such as:
Sodium lauryl sulfate: Another surfactant with strong foaming properties but different chemical structure.
Cetyl phosphate: Similar in function but with a longer alkyl chain.
Lauryl alcohol ethoxylate: A non-ionic surfactant with similar applications but different chemical properties.
Uniqueness: this compound stands out due to its strong hydrophilicity and excellent foaming capabilities, making it highly effective in personal care and industrial applications .
Properties
CAS No. |
12751-23-4 |
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Molecular Formula |
C12H25O4P-2 |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
dodecyl phosphate |
InChI |
InChI=1S/C12H27O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15)/p-2 |
InChI Key |
TVACALAUIQMRDF-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCO.OP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])[O-] |
physical_description |
Other Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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